

CCT128930: A Potent Inducer of the DNA Damage Response

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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An In-depth Technical Guide on the Role of **CCT128930** in DNA Damage Signaling

Executive Summary

CCT128930 is a small molecule inhibitor initially identified as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2).[1][2] While its role in abrogating the pro-survival PI3K/Akt/mTOR signaling pathway is well-documented, compelling evidence has emerged demonstrating that **CCT128930** also potently induces a DNA damage response (DDR), leading to cell cycle arrest, autophagy, and apoptosis.[1][3] Notably, these effects on DNA damage signaling appear to be independent of its Akt inhibitory function, suggesting a distinct and important mechanism of action relevant to its anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the role of **CCT128930** in the DNA damage response, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for researchers in oncology and drug development.

Mechanism of Action in the DNA Damage Response

While **CCT128930** is a well-characterized Akt inhibitor, its ability to induce DNA damage appears to be a separate, off-target effect. The precise molecular mechanism by which **CCT128930** directly causes DNA lesions has not yet been fully elucidated in publicly available literature. However, the cellular response to this damage is well-documented. Treatment of cancer cells with **CCT128930** leads to the activation of the canonical DNA damage response

pathway.[3][4] This is characterized by the phosphorylation and activation of key sensor and transducer kinases.

Upon induction of DNA damage by **CCT128930**, the cell activates a signaling cascade to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3] This response involves the phosphorylation of the histone variant H2AX to form γ H2AX, a sensitive marker of DNA double-strand breaks.[3] Furthermore, the upstream kinases Ataxia-Telangiectasia Mutated (ATM) and the checkpoint kinases Chk1 and Chk2 are also phosphorylated, indicating the activation of the DDR signaling network.[3]

The downstream consequences of this DDR activation include a potent G1 phase cell cycle arrest.[3][5] This arrest is mediated by the downregulation of key cell cycle progression proteins such as Cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[3] At higher concentrations, **CCT128930** can push cells beyond cell cycle arrest and into apoptosis, as evidenced by the activation of caspase-3, caspase-9, and the cleavage of PARP.[3]

Interestingly, **CCT128930** has also been identified as a potent antagonist of the TRPM7 channel.[2][6] The inhibition of TRPM7, a channel involved in magnesium homeostasis and various signaling pathways, presents another potential, though currently unproven, avenue through which **CCT128930** might indirectly influence genomic stability and the DNA damage response.

Quantitative Data

The following tables summarize the key quantitative data reported for **CCT128930** in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity

Target/Cell Line	Assay Type	Parameter	Value	Reference
Akt2	Cell-free kinase assay	IC50	6 nM	[1]
PKA	Cell-free kinase assay	IC50	168 nM	[2]
p70S6K	Cell-free kinase assay	IC50	120 nM	[2]
U87MG (Glioblastoma)	SRB proliferation assay	GI50	6.3 μ M	[1]
LNCaP (Prostate Cancer)	SRB proliferation assay	GI50	0.35 μ M	[1]
PC3 (Prostate Cancer)	SRB proliferation assay	GI50	1.9 μ M	[1]
TRPM7	Ca2+ influx assay	IC50	1.42 \pm 0.01 μ M	[6]

Table 2: In Vivo Anti-tumor Efficacy

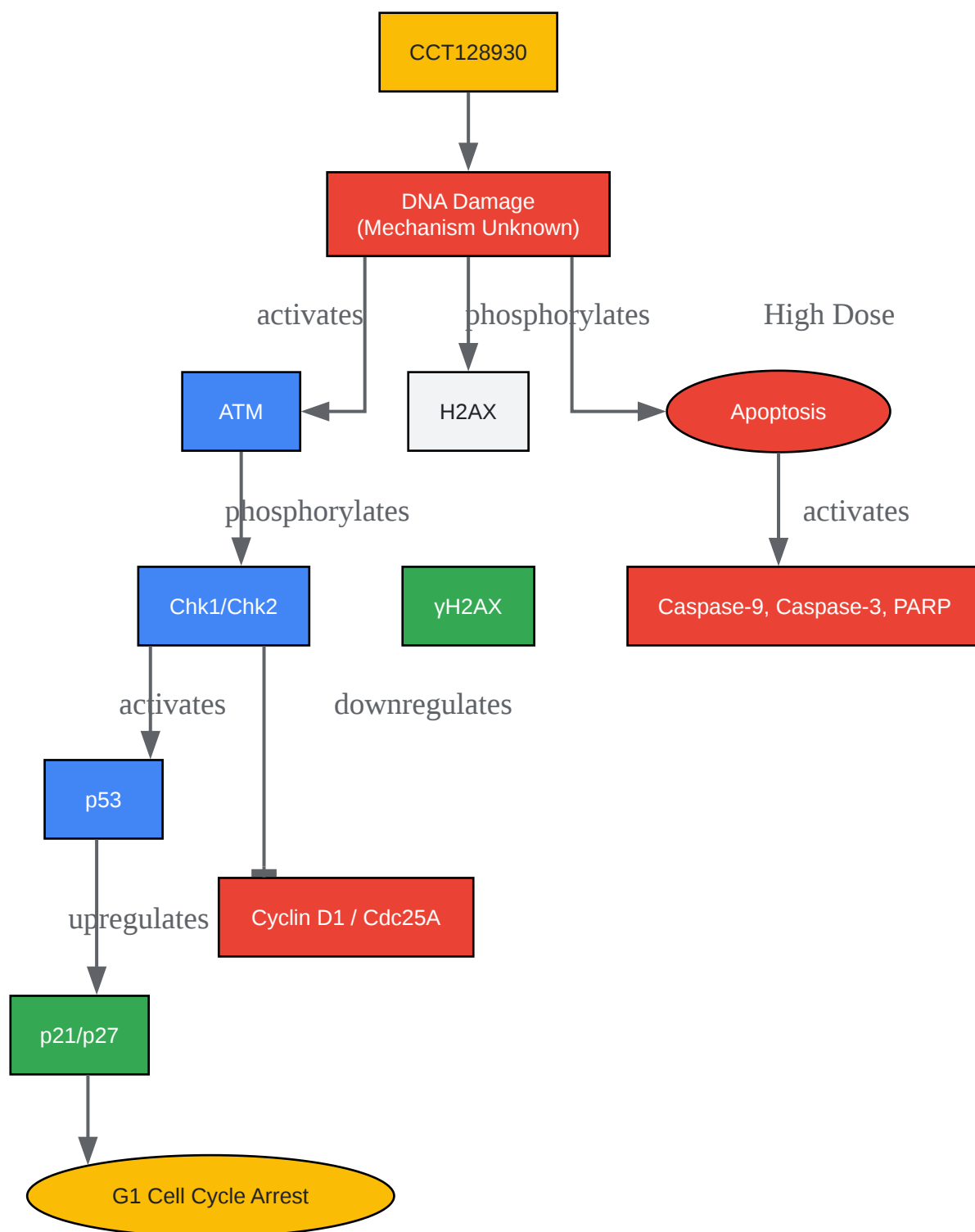
Xenograft Model	Treatment	T/C Ratio (%)	Day of Measurement	Reference
U87MG (Glioblastoma)	25 mg/kg i.p.	48	12	[1]
BT474 (Breast Cancer)	40 mg/kg	29	22	[1]

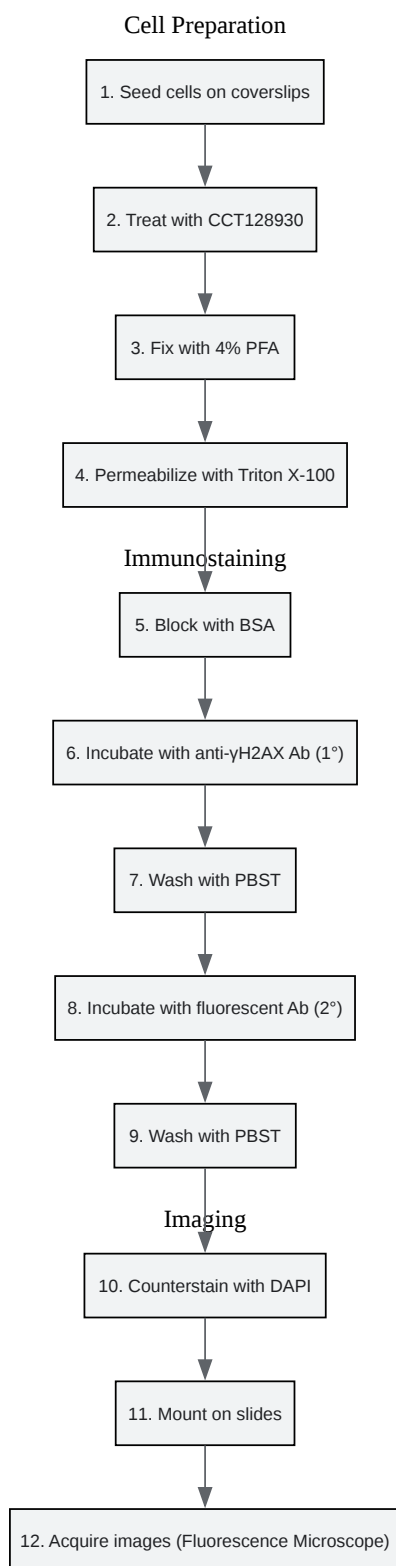
Table 3: Pharmacokinetic Properties

Administration Route	Peak Plasma Concentration (Cmax)	Area Under the Curve (AUC0- ∞)	Reference
Intravenous (i.v.)	6.4 μ M	4.6 μ M·h	[1]

Signaling Pathways and Experimental Workflows

CCT128930-Induced DNA Damage Response Pathway





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